PDE4 Enzymatic Inhibition: Rank-Order Potency Within the Benzofuranylsulfonate Series
In the foundational patent for this class [1], the benzofuranylsulfonate series demonstrates that PDE4 IC50 values are highly sensitive to sulfonate ester identity. While the specific IC50 for the benzenesulfonate derivative (CAS 478048-05-4) is not directly disclosed, the closest structural analog that is disclosed, a related sulfonate ester (Example 36), achieved an IC50 of 0.001 µM in the human PMN particulate PDE4 assay. By structural interpolation, the benzenesulfonate is predicted to fall within the high-potency range (<0.1 µM), but it cannot be quantitatively assumed to be identical to any other example. This establishes the compound as a non-fungible entity within the patent exemplification.
| Evidence Dimension | PDE4 inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly disclosed; predicted to be in the 0.001–0.1 µM range based on structural class. |
| Comparator Or Baseline | Example 36 from US6610687: PDE4 IC50 = 0.001 µM (high-potency comparator); Example 13: PDE4 IC50 = 0.021 µM (moderate-potency comparator). |
| Quantified Difference | Predicted to be equipotent to or within 100-fold of the most potent class example. |
| Conditions | Particulate fraction from human PMN phosphodiesterase assay. |
Why This Matters
Without a disclosed IC50 value for the exact compound, researchers cannot assume the benzenesulfonate's potency matches the most or least active analog; procurement of the specific compound is required to determine its exact SAR position.
- [1] Benzofuranylsulfonates. United States Patent US6610687, issued August 26, 2003. Table A: IC50 data for Examples 13 and 36. View Source
